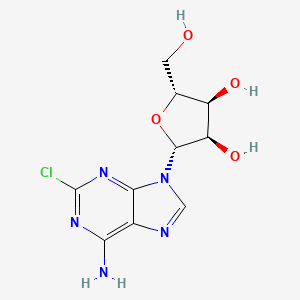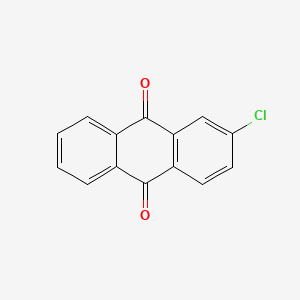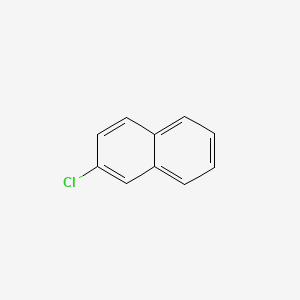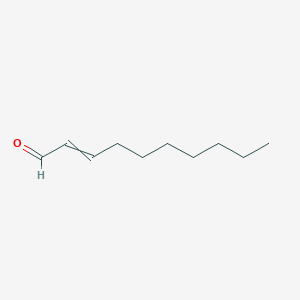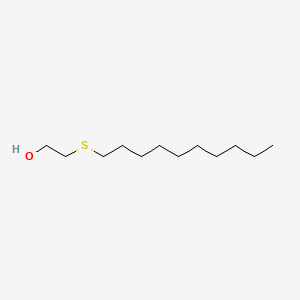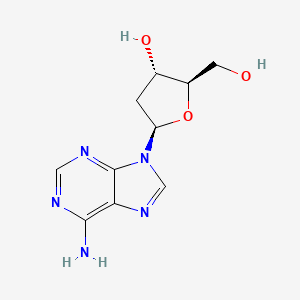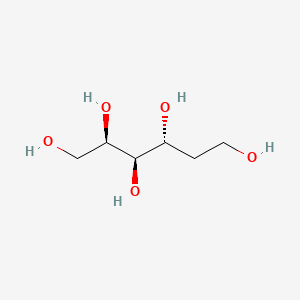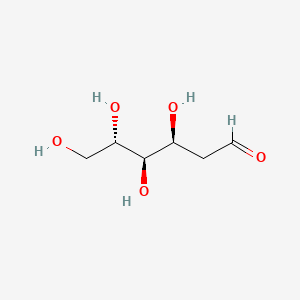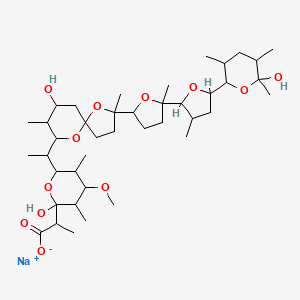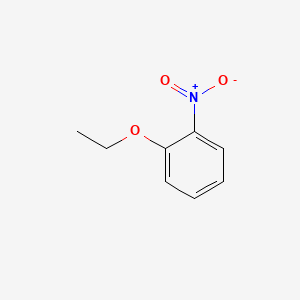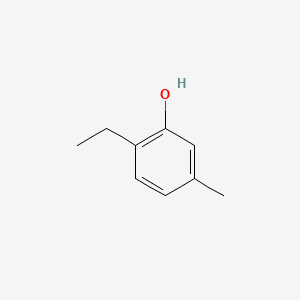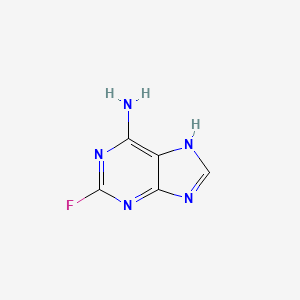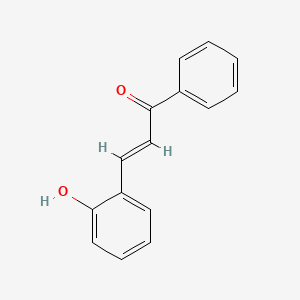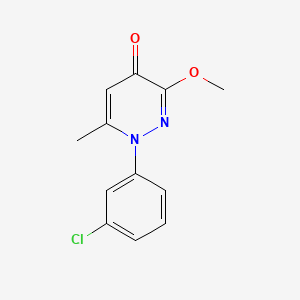
4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl- is a bioactive chemical.
Scientific Research Applications
Synthesis and Derivatives
- The compound has been a subject of various synthetic studies. For instance, a study described the synthesis of derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, highlighting its potential in producing a range of chemical derivatives (Soliman & El-Sakka, 2011). Another study explored the synthesis of pyridazinone derivatives with potential biological activities, including anticancer and antimicrobial properties (Katariya et al., 2021).
Pharmacological Applications
- Several studies have investigated the pharmacological potential of pyridazinone derivatives. For example, research on Mannich Bases of Arylpyridazinones showed analgesic and anti-inflammatory properties, indicating its potential in medical applications (Gökçe et al., 2005). Another study explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators, underscoring the significance of pyridazinone derivatives in developing neurological drugs (Ding & Silverman, 1993).
Agricultural and Herbicidal Uses
- Pyridazinone derivatives have shown effectiveness in agricultural applications. A study on 3(2H)-pyridazinone derivatives revealed juvenile hormone-like activity, useful in pest control strategies (Miyake & Oguia, 1992). The modes of action of pyridazinone herbicides were also studied, demonstrating their utility in weed control (Hilton et al., 1969).
Chemical and Physical Studies
- Research has also focused on the chemical properties and reactions of pyridazinone derivatives. For instance, a study investigated the synthesis, crystal structure, and spectroscopic studies of a new pyridazinone derivative, contributing to the understanding of its physical and chemical characteristics (Kalai et al., 2021).
properties
CAS RN |
146824-85-3 |
|---|---|
Product Name |
4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl- |
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methoxy-6-methylpyridazin-4-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-11(16)12(17-2)14-15(8)10-5-3-4-9(13)7-10/h3-7H,1-2H3 |
InChI Key |
RFLSRPRCTIMYKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)OC |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)OC |
Appearance |
Solid powder |
Other CAS RN |
146824-85-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



